8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of quinolizine derivatives, which are known for their diverse biological activities.
Vorbereitungsmethoden
The synthesis of 8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinolizine core: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the ethoxy group: This step involves the ethoxylation of the quinolizine core.
Attachment of the 2-fluorobenzyl group: This step involves the reaction of the intermediate with 2-fluorobenzyl chloride.
Formation of the carboxamide group: This involves the reaction of the intermediate with an appropriate amine source.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Analyse Chemischer Reaktionen
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and ethoxy groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases .
Wissenschaftliche Forschungsanwendungen
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide can be compared with other quinolizine derivatives, such as:
8-methoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
8-ethoxy-N-(2-chlorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
8-ethoxy-N-(2-fluorobenzyl)-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C19H21FN2O3 |
---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-ethoxy-N-[(2-fluorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide |
InChI |
InChI=1S/C19H21FN2O3/c1-2-25-16-11-17(23)22-10-6-5-9-15(22)18(16)19(24)21-12-13-7-3-4-8-14(13)20/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,21,24) |
InChI-Schlüssel |
WWWHCHNAUWCTDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=O)N2CCCCC2=C1C(=O)NCC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.